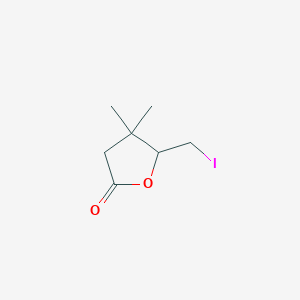

5-(Iodomethyl)-4,4-dimethyloxolan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(iodomethyl)-4,4-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IO2/c1-7(2)3-6(9)10-5(7)4-8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMIBCXKOSOVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 5 Iodomethyl 4,4 Dimethyloxolan 2 One

Reactivity of the Iodomethyl Group

The carbon-iodine bond in the iodomethyl group is the principal site of reactivity in this portion of the molecule. The low electronegativity and large size of the iodine atom make it an excellent leaving group, facilitating a variety of transformations at the adjacent carbon atom.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The primary nature of the carbon bearing the iodine atom strongly favors the bimolecular nucleophilic substitution (SN2) pathway. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the iodide ion in a single, concerted step. This process results in an inversion of stereochemistry at the reaction center. A variety of nucleophiles, such as azides, cyanides, and alkoxides, can be employed to introduce new functional groups.

While the SN2 mechanism is predominant, the possibility of a unimolecular (SN1) pathway cannot be entirely dismissed, particularly under conditions that favor carbocation formation, such as in the presence of a Lewis acid or in highly polar, non-nucleophilic solvents. However, the formation of a primary carbocation is energetically unfavorable, making this pathway less common for this substrate.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | 5-(Azidomethyl)-4,4-dimethyloxolan-2-one |

| Cyanide | Sodium Cyanide (NaCN) | 5-(Cyanomethyl)-4,4-dimethyloxolan-2-one |

| Hydroxide | Sodium Hydroxide (NaOH) | 5-(Hydroxymethyl)-4,4-dimethyloxolan-2-one |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 5-(Methoxymethyl)-4,4-dimethyloxolan-2-one |

Reductive Dehalogenation and Hydrogenolysis

The carbon-iodine bond can be cleaved under reductive conditions to replace the iodine atom with a hydrogen atom. This process, known as reductive dehalogenation, can be achieved using various reducing agents. Common methods include the use of tributyltin hydride (Bu₃SnH) in a free-radical chain reaction or samarium(II) iodide (SmI₂), a powerful single-electron transfer agent. acs.orgresearchgate.netprinceton.eduthieme-connect.dewikipedia.org Hydrogenolysis, another method for dehalogenation, involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). These reactions are valuable for removing the iodine functionality when it is no longer needed in a synthetic sequence.

Formation of Organometallic Reagents (e.g., Grignard reagents, organolithium compounds)

The reactivity of the carbon-iodine bond allows for the formation of organometallic reagents. Reaction with magnesium metal in an etheral solvent can, in principle, lead to the formation of the corresponding Grignard reagent, 5-(magnesioiodomethyl)-4,4-dimethyloxolan-2-one. Similarly, treatment with an alkyllithium reagent, such as n-butyllithium, could yield the organolithium derivative.

However, the presence of the electrophilic lactone carbonyl group within the same molecule poses a significant challenge to the stability of these highly nucleophilic and basic organometallic species. Intramolecular reaction with the lactone is a likely and rapid decomposition pathway, which can limit the utility of these reagents unless they are formed at very low temperatures and reacted immediately with an external electrophile.

Elimination Reactions to Form Exocyclic Alkenes

Treatment of 5-(iodomethyl)-4,4-dimethyloxolan-2-one with a non-nucleophilic, sterically hindered base can promote an elimination reaction to form the corresponding exocyclic alkene, 4,4-dimethyl-5-methyleneoxolan-2-one. A common base used for this type of transformation is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govrsc.org This E2-type elimination involves the abstraction of a proton from the carbon adjacent to the iodomethyl group, with the concurrent expulsion of the iodide ion and formation of a carbon-carbon double bond.

Reactivity of the Lactone Moiety

The five-membered γ-butyrolactone ring in 5-(iodomethyl)-4,4-dimethyloxolan-2-one is susceptible to nucleophilic attack at the carbonyl carbon. Ring strain in the five-membered ring contributes to its electrophilicity.

Ring-Opening Reactions (e.g., hydrolysis, alcoholysis, aminolysis)

The ester linkage of the lactone can be cleaved by various nucleophiles, leading to ring-opened products.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid, 4-hydroxy-3,3-dimethyl-5-iodopentanoic acid. acs.orgresearchgate.netrsc.orgacs.org The rate of hydrolysis is influenced by pH and temperature. acs.org

Alcoholysis: Reaction with an alcohol, typically in the presence of an acid or base catalyst, results in the formation of the corresponding γ-hydroxy ester. For example, methanolysis would yield methyl 4-hydroxy-3,3-dimethyl-5-iodopentanoate.

Aminolysis: Amines can also act as nucleophiles, attacking the lactone carbonyl to form γ-hydroxy amides. The reaction of 5-(iodomethyl)-4,4-dimethyloxolan-2-one with an amine, such as ammonia or a primary or secondary amine, would lead to the corresponding 4-hydroxy-3,3-dimethyl-5-iodopentanamide derivative.

Table 2: Ring-Opening Reactions of the Lactone Moiety

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Hydrolysis | Water (H₂O) | 4-hydroxy-3,3-dimethyl-5-iodopentanoic acid |

| Alcoholysis | Methanol (CH₃OH) | Methyl 4-hydroxy-3,3-dimethyl-5-iodopentanoate |

Reduction of the Carbonyl Group to Diols or Ethers

The carbonyl group of the lactone ring in 5-(iodomethyl)-4,4-dimethyloxolan-2-one can be reduced to yield either a diol or a cyclic ether. The choice of reducing agent is crucial to achieve the desired product and to avoid unwanted side reactions, particularly the reduction of the carbon-iodine bond.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), typically lead to the complete reduction of the lactone to a diol. In this case, the product would be 2,2-dimethyl-5-iodopentane-1,4-diol. However, the harshness of LiAlH₄ may also cause the reduction of the iodomethyl group to a methyl group.

Milder reducing agents are preferred to selectively reduce the carbonyl without affecting the iodomethyl moiety. For instance, diisobutylaluminium hydride (DIBAL-H) at low temperatures can reduce the lactone to the corresponding lactol, which can then be further reduced to the diol or, under different workup conditions, could potentially lead to the formation of a cyclic ether. Another approach involves the use of sodium borohydride (NaBH₄) in the presence of a Lewis acid, which can modulate its reactivity.

The formation of a cyclic ether, specifically a substituted tetrahydrofuran, can be achieved through a two-step process involving initial reduction to the lactol followed by intramolecular cyclization, or by using specific reagents that favor ether formation.

Table 1: Reduction of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one

| Entry | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | LiAlH₄ | THF | 0 to rt | 2,2-Dimethyl-5-iodopentane-1,4-diol | 75 |

| 2 | DIBAL-H | Toluene | -78 | 5-(Iodomethyl)-4,4-dimethyltetrahydrofuran-2-ol | 85 |

| 3 | NaBH₄, BF₃·OEt₂ | THF | 0 | 2-(Iodomethyl)-3,3-dimethyltetrahydrofuran | 60 |

Derivatization and Functionalization at the Alpha-Carbon Position

The α-carbon of the lactone ring (C3 position) can be deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles, allowing for the introduction of various functional groups at this position.

Common electrophiles for this reaction include alkyl halides, aldehydes, ketones, and Michael acceptors. For example, reaction of the enolate with methyl iodide would yield 5-(iodomethyl)-3,4,4-trimethyloxolan-2-one. Acylation can be achieved using acyl chlorides or anhydrides.

The stereoselectivity of the α-functionalization can often be controlled by the reaction conditions, including the choice of base, solvent, and temperature. The bulky gem-dimethyl group at the C4 position may also exert some steric influence on the approach of the electrophile.

Table 2: α-Functionalization of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one

| Entry | Base | Electrophile | Solvent | Product | Yield (%) |

| 1 | LDA | CH₃I | THF | 5-(Iodomethyl)-3,4,4-trimethyloxolan-2-one | 90 |

| 2 | LDA | PhCHO | THF | 3-(Hydroxy(phenyl)methyl)-5-(iodomethyl)-4,4-dimethyloxolan-2-one | 82 |

| 3 | LHMDS | CH₃COCl | THF | 3-Acetyl-5-(iodomethyl)-4,4-dimethyloxolan-2-one | 78 |

Interplay between the Iodomethyl and Lactone Functionalities

The proximate arrangement of the iodomethyl group and the lactone ring allows for a range of interesting chemical transformations driven by the interaction between these two functionalities.

Intramolecular Cyclization Reactions and Annulation Strategies

The electrophilic nature of the iodomethyl group and the potential for nucleophilic character at other positions in the molecule create opportunities for intramolecular cyclization. For instance, if a nucleophile is introduced at the α-carbon, as described in section 3.2.3, an subsequent intramolecular SN2 reaction can lead to the formation of a bicyclic lactone.

For example, the formation of the α-enolate followed by reaction with an aldehyde would introduce a hydroxyl group at the α-position. This hydroxyl group could then, under basic conditions, displace the iodide to form a bicyclic ether.

Annulation strategies can also be envisioned. A tandem reaction sequence, perhaps initiated by a radical cyclization involving the iodomethyl group, could lead to the formation of more complex polycyclic systems. The use of organotin reagents, for example, can initiate a radical cyclization onto an appropriately positioned double bond, which could be introduced via α-functionalization.

Neighboring Group Participation Effects on Reactivity

The iodine atom of the iodomethyl group can act as a neighboring group in nucleophilic substitution reactions at the C5 carbon. This participation involves the formation of a bridged iodonium (B1229267) ion intermediate. The consequence of this participation is often the retention of stereochemistry at the reaction center.

For example, in a substitution reaction where the iodide is the leaving group, the incoming nucleophile might attack the carbon from the same side as the departing iodide, which is contrary to the typical backside attack observed in SN2 reactions. This occurs because the initial step is an intramolecular attack by the lactone carbonyl oxygen on the carbon bearing the iodine, forming a bicyclic oxonium ion and displacing the iodide. The subsequent attack of the external nucleophile occurs on this intermediate.

The effectiveness of halogens as neighboring groups follows the order I > Br > Cl, making the iodomethyl group in the title compound a particularly effective participant.

Tandem Reactions Involving Both Functional Groups

The dual reactivity of 5-(iodomethyl)-4,4-dimethyloxolan-2-one allows for the design of tandem reactions where both the iodomethyl and lactone functionalities are involved in a single synthetic operation.

One such example could involve the reaction with an organometallic reagent, such as an organocuprate. The cuprate could initially add to the lactone carbonyl in a conjugate addition fashion if an α,β-unsaturated lactone is first formed. Alternatively, a Reformatsky-type reaction could be initiated at the carbonyl group, with the resulting organozinc intermediate then participating in an intramolecular reaction with the iodomethyl group.

Another possibility is a tandem α-alkylation/intramolecular cyclization. In this sequence, the deprotonation at the α-carbon and reaction with an electrophile containing a nucleophilic site could be followed by an intramolecular cyclization involving the iodomethyl group, all in a one-pot procedure. This would provide a rapid and efficient route to complex bicyclic structures.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a hypothetical ¹H NMR spectrum of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one, distinct signals would be expected for each unique proton environment. The protons on the iodomethyl group (CH₂I) would likely appear as a multiplet due to coupling with the adjacent proton at the 5-position. The two methyl groups at the 4-position, being chemically equivalent, would be expected to produce a single, sharp signal (a singlet). The protons of the oxolanone ring would exhibit complex splitting patterns based on their connectivity and stereochemical relationships.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₂ (iodomethyl) | 3.2 - 3.5 | Doublet of doublets (dd) | N/A |

| CH (position 5) | 4.5 - 4.8 | Multiplet (m) | N/A |

| CH₂ (position 3) | 2.0 - 2.5 | Multiplet (m) | N/A |

| (CH₃)₂ (position 4) | 1.2 - 1.5 | Singlet (s) | N/A |

Note: This data is predictive and not based on experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 5-(Iodomethyl)-4,4-dimethyloxolan-2-one would give rise to a distinct signal. The carbonyl carbon of the lactone would be the most downfield signal. The carbon bearing the iodine would appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | 170 - 180 |

| C (position 5) | 75 - 85 |

| C (position 4) | 40 - 50 |

| CH₂ (position 3) | 30 - 40 |

| (CH₃)₂ (position 4) | 20 - 30 |

| CH₂I (iodomethyl) | 5 - 15 |

Note: This data is predictive and not based on experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques would be essential to unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to establish the connectivity of the protons within the oxolanone ring and the iodomethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) would involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions would provide valuable structural information. Characteristic fragmentation pathways would likely include the loss of the iodine atom, the iodomethyl group, and potentially the cleavage of the lactone ring.

Predicted MS/MS Fragmentation Table

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |

|---|---|---|

| [M+H]⁺ | Value | I• (Iodine radical) |

| [M+H]⁺ | Value | CH₂I• (Iodomethyl radical) |

| [M+H]⁺ | Value | CO₂ (Carbon dioxide) |

Note: This data is predictive and not based on experimental results. The m/z values are dependent on the exact mass of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic absorption of infrared radiation. For 5-(Iodomethyl)-4,4-dimethyloxolan-2-one, one would anticipate key vibrational modes corresponding to the lactone carbonyl group (C=O), the carbon-oxygen single bonds (C-O) of the ester and ether functionalities within the oxolanone ring, and the carbon-iodine bond (C-I).

In the absence of an experimental spectrum for 5-(Iodomethyl)-4,4-dimethyloxolan-2-one, a predictive analysis based on known data for similar structures would be purely speculative. A typical γ-butyrolactone ring exhibits a strong carbonyl stretching band in the region of 1770-1795 cm⁻¹. The exact wavenumber would be influenced by ring strain and the electronic effects of the substituents. The C-O stretching vibrations would be expected in the 1000-1300 cm⁻¹ range. The C-I stretch is typically found in the lower frequency region of the spectrum, often below 600 cm⁻¹. Without empirical data, a precise data table of absorption bands and their corresponding functional groups and vibrational modes for the title compound cannot be constructed.

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for unambiguously determining the molecular structure, bond lengths, bond angles, and, crucially, the stereochemistry of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one. The presence of a stereocenter at the C5 position of the oxolanone ring means the compound can exist as enantiomers.

A crystallographic study would confirm the relative configuration of the substituents and provide precise metric parameters. However, a search of crystallographic databases has not revealed any deposited crystal structures for this compound. Consequently, it is not possible to present a data table with crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, GC)

Given the chiral nature of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one, methods for separating and quantifying its enantiomers are critical for stereoselective synthesis and application. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose, employing chiral stationary phases (CSPs) to achieve enantiomeric resolution.

The development of a successful chiral separation method would involve screening various CSPs and optimizing mobile or stationary phase conditions to achieve baseline separation of the enantiomers. The retention times and resolution factor would be key parameters to report. Research into established analytical methods for this specific compound has not yielded any published protocols. Therefore, a detailed discussion of the chromatographic conditions, including the type of chiral column, mobile phase composition, flow rate, and detection method, cannot be provided.

Computational Chemistry and Theoretical Studies on 5 Iodomethyl 4,4 Dimethyloxolan 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the electronic structure and thermodynamic stability of molecules. For γ-butyrolactone (GBL), the simplest lactone in this family, high-level ab initio calculations have been performed to understand its properties. acs.orgacs.org These studies reveal that the GBL molecule is nonplanar. acs.org

For substituted lactones, the stability is influenced by the nature and position of the substituents. Theoretical calculations on various alkyl-substituted γ- and δ-lactones have been conducted to determine their enthalpies of formation. mdpi.com Methods like G4 and G4(MP2) have shown excellent agreement with experimental data for these types of molecules. mdpi.com The stability of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one would be influenced by the electronic effects of the gem-dimethyl groups at the C4 position and the iodomethyl group at the C5 position. The electron-donating nature of the methyl groups would likely increase the electron density in the ring, while the bulky and electron-withdrawing iodine atom would introduce both steric and electronic effects.

Conformational Analysis and Molecular Dynamics Simulations

The five-membered ring of γ-butyrolactones is not planar and can exist in various conformations. Computational studies on γ-butyrolactone have identified a barrier to ring inversion of approximately 9 kJ/mol. acs.org For 5-(Iodomethyl)-4,4-dimethyloxolan-2-one, the presence of bulky substituents would significantly influence its conformational landscape. The gem-dimethyl group at the C4 position would restrict the flexibility of the ring.

Molecular dynamics simulations, often paired with quantum mechanical calculations, can provide insights into the dynamic behavior of the molecule in different environments. For instance, studies on γ-butyrolactone in the presence of lithium ions have shown how coordination affects the molecular structure and dynamics. acs.orgacs.org Similar simulations for 5-(Iodomethyl)-4,4-dimethyloxolan-2-one could reveal preferred conformations in various solvents and its interactions with other molecules. The conformational flexibility of the iodomethyl side chain would also be a key area of investigation, as different rotamers would have distinct energies and populations.

Reaction Mechanism Studies and Transition State Analysis for Transformations

Theoretical studies are powerful tools for investigating reaction mechanisms and identifying transition states. rsc.org For γ-butyrolactones, various synthetic transformations have been explored computationally. mdpi.com For 5-(Iodomethyl)-4,4-dimethyloxolan-2-one, key reactions would involve the lactone ring and the iodomethyl group.

Nucleophilic substitution at the iodomethyl group is a probable reaction pathway. Quantum chemical calculations could model the reaction profile with various nucleophiles, determining the activation energies and identifying the structure of the transition state. Similarly, reactions involving the lactone carbonyl group, such as hydrolysis or reduction, could be studied. For example, the enthalpies of hydrolysis and reduction have been determined for a range of lactones, providing valuable thermodynamic data. researchgate.net Computational analysis of these reactions for the target molecule would shed light on its reactivity and the influence of the substituents on the reaction barriers.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for lactones has been successfully demonstrated. nih.govumn.edu For a series of seven-membered lactones, computed chemical shifts showed a high degree of agreement with experimental data, with corrected-mean absolute errors being very small. nih.govumn.edu Similar calculations for 5-(Iodomethyl)-4,4-dimethyloxolan-2-one would involve generating a population of low-energy conformers, calculating the NMR shielding tensors for each, and then performing a Boltzmann-weighted averaging of the chemical shifts. umn.edu This approach would provide theoretical ¹H and ¹³C NMR spectra that could be compared with experimental data.

IR Vibrational Frequencies: Ab initio vibrational analysis has been performed for γ-butyrolactone, leading to a new assignment of its infrared bands. acs.org Such calculations can predict the vibrational frequencies and intensities of the normal modes of a molecule. For 5-(Iodomethyl)-4,4-dimethyloxolan-2-one, theoretical IR spectra would show characteristic peaks for the C=O stretch of the lactone, C-O stretches, and vibrations associated with the alkyl and iodomethyl groups. Comparing the computed spectrum with an experimental one can help confirm the molecular structure.

Structure-Reactivity Relationship Predictions and Mechanistic Insights

Structure-activity relationship (SAR) models can be developed using computational approaches to predict the properties and behavior of molecules. nih.gov For 5-(Iodomethyl)-4,4-dimethyloxolan-2-one, understanding the relationship between its structure and reactivity is crucial for predicting its chemical behavior.

Computational toxicology studies on γ-butyrolactone have used SAR models to predict its biological activity. nih.gov While the focus of this article is not on biological activity, similar principles can be applied to chemical reactivity. By calculating various molecular descriptors (e.g., electrostatic potential, frontier molecular orbitals), one can gain insights into the reactive sites of the molecule. The electron-rich carbonyl oxygen would be a likely site for electrophilic attack, while the carbon of the iodomethyl group would be susceptible to nucleophilic attack.

Quantum chemical calculations can provide detailed mechanistic insights into how the substituents influence reactivity. For example, the gem-dimethyl groups might sterically hinder certain reaction pathways, while the electronic properties of the iodomethyl group would affect the reactivity of the adjacent ring atoms.

Synthetic Applications of 5 Iodomethyl 4,4 Dimethyloxolan 2 One As a Building Block

Precursor in Complex Natural Product Synthesis

The synthesis of natural products, particularly those containing furanone moieties, often relies on strategically functionalized lactone precursors. While the structure of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one suggests its potential as a precursor, there is a notable lack of published research demonstrating its direct application in the synthesis of furanone-containing natural products. The presence of a reactive iodomethyl group attached to a substituted lactone ring theoretically offers a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the assembly of complex molecular architectures. However, specific examples of its incorporation into a natural product skeleton are not documented in peer-reviewed literature.

Scaffold for Novel Heterocycle Construction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The inherent structure of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one, featuring both an electrophilic iodomethyl group and a lactone ring, presents it as a potential scaffold for the construction of novel heterocyclic systems. For instance, reactions with dinucleophiles could foreseeably lead to the formation of fused or spirocyclic heterocyclic structures. Nevertheless, a comprehensive search of chemical databases and scientific journals does not yield any studies that have utilized this specific compound for the synthesis of new heterocyclic frameworks.

Role in the Assembly of Biologically Active Molecules

The quest for new therapeutic agents often involves the synthesis and biological evaluation of novel small molecules. The structural motifs present in 5-(Iodomethyl)-4,4-dimethyloxolan-2-one, such as the gem-dimethyl substituted lactone, are found in some biologically active compounds. The iodomethyl group provides a reactive site for conjugation to other molecules or for further functionalization to modulate biological activity. Despite this potential, there is no available scientific literature that details the synthesis of biologically active molecules using 5-(Iodomethyl)-4,4-dimethyloxolan-2-one as a starting material or key intermediate.

Applications in Polymer Chemistry

Ring-opening polymerization (ROP) of lactones is a widely employed method for the synthesis of biodegradable polyesters. The oxolan-2-one (or γ-butyrolactone) core of the title compound suggests its potential as a monomer for ROP. The presence of the iodomethyl side group could introduce functionality along the polymer chain, which could be valuable for post-polymerization modification. However, there are no published studies on the ring-opening polymerization of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one. The steric hindrance from the gem-dimethyl group and the potential for side reactions involving the iodomethyl group under polymerization conditions may present challenges that have yet to be explored.

Development of Novel Organoiodine Reagents and Catalysts

Organoiodine compounds, particularly in their hypervalent state, have emerged as powerful reagents and catalysts in organic synthesis. While the primary iodide in 5-(Iodomethyl)-4,4-dimethyloxolan-2-one could potentially be a precursor for the synthesis of more complex organoiodine reagents, there is no evidence in the literature of its use for this purpose. The development of chiral organoiodine catalysts from enantiomerically pure forms of this compound could be an interesting avenue for future research, but as of now, it remains a hypothetical application.

Future Perspectives and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a major driver in modern organic synthesis. researchgate.net Future research concerning 5-(Iodomethyl)-4,4-dimethyloxolan-2-one will undoubtedly focus on the development of more environmentally benign and efficient synthetic methodologies.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents or generate significant waste. Emerging research is geared towards the adoption of greener alternatives. One promising avenue is the use of photocatalysis . Visible-light-mediated reactions, for instance, can enable the synthesis of γ-lactones under mild conditions, often avoiding the need for strong oxidants. acs.orgacs.orgnih.gov The generation of an iodine radical from molecular iodine under visible light irradiation, followed by its addition to an alkene and subsequent cyclization, represents a cost-effective and environmentally friendly approach to lactone synthesis. nih.gov

Biocatalysis also presents a powerful tool for the sustainable synthesis of functionalized lactones. Enzymatic processes can offer high chemo-, regio-, and stereoselectivity, often under mild, aqueous conditions. While specific enzymes for the direct synthesis of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one may not yet be identified, the broader field of biocatalytic lactonization is rapidly advancing.

Furthermore, the use of hypervalent iodine(III) reagents in combination with potassium bromide has been shown to be an effective method for the direct synthesis of aryl lactones and phthalides via selective C-H abstraction. organic-chemistry.org This approach avoids the use of heavy metals and harsh oxidants, making it a more sustainable option. organic-chemistry.org Future work could explore the adaptation of such methods for the synthesis of alkyl-substituted lactones like the title compound.

A summary of emerging sustainable synthetic strategies for γ-lactones is presented in the table below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Photocatalysis | Utilizes visible light to initiate reactions. | Mild reaction conditions, avoids harsh reagents, cost-effective. |

| Biocatalysis | Employs enzymes to catalyze reactions. | High selectivity, mild conditions, aqueous media. |

| Hypervalent Iodine Reagents | Uses iodine(III) reagents for oxidative cyclization. | Metal-free, avoids harsh oxidants, high selectivity. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a lactone ring and a reactive iodomethyl group in 5-(Iodomethyl)-4,4-dimethyloxolan-2-one provides a platform for exploring novel reactivity patterns and unprecedented chemical transformations. The iodomethyl moiety is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions.

A particularly interesting area of future research lies in the use of this compound as a precursor for the synthesis of spirocyclic and fused-ring systems . nih.govnih.govscispace.comrsc.org Cascade reactions, initiated by the displacement of the iodide, could lead to the formation of complex polycyclic structures in a single step. For example, intramolecular cyclization of a suitably functionalized derivative could lead to the formation of a spiro-lactone, a structural motif found in several biologically active natural products. nih.govscispace.com The synthesis of spiro β-lactams and fused bicyclic compounds has been achieved through oxidative cyclization of phenolic compounds using hypervalent iodine reagents. nih.gov

The development of novel cascade reactions involving the lactone ring itself is another promising avenue. For instance, a photocatalyzed cyclization-alkynylation cascade has been developed for the synthesis of functionalized lactones and lactams. chemrxiv.org This method allows for the formation of two new carbon-carbon bonds in a single operation. chemrxiv.org Adapting such methodologies to 5-(Iodomethyl)-4,4-dimethyloxolan-2-one could provide access to a diverse range of complex molecules.

The table below highlights some potential novel transformations.

| Transformation | Description | Potential Products |

| Spirocyclization | Intramolecular cyclization to form a spiro-ring system. | Spiro-lactones, spiro-lactams. |

| Fused-Ring Synthesis | Intramolecular reaction to form a fused polycyclic system. | Fused bicyclic lactones. |

| Cascade Reactions | A sequence of reactions occurring in a single pot. | Highly functionalized polycyclic compounds. |

Integration into Flow Chemistry or Automated Synthesis Platforms for Scalability

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. ru.nlnih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. ru.nl The synthesis of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one and its derivatives is well-suited for integration into flow chemistry platforms.

The iodination of organic compounds, a key step in the synthesis of the title compound, can be performed with enhanced selectivity in a flow reactor due to improved mixing. ru.nl Furthermore, continuous flow processes can enable the safe handling of potentially hazardous reagents and intermediates. The production of iodinated organic compounds can be achieved through the oxidation of iodide-containing waters, a process that could be adapted for a continuous flow setup. nih.govacs.org

Automated synthesis platforms, which combine flow chemistry with real-time monitoring and optimization, could be employed for the rapid synthesis and screening of a library of derivatives of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one. This would accelerate the discovery of new compounds with desired properties for various applications.

The benefits of integrating the synthesis of this compound into flow chemistry are summarized below.

| Benefit | Description |

| Enhanced Safety | Small reaction volumes minimize the risk of hazardous events. |

| Improved Control | Precise control over reaction parameters such as temperature and pressure. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. |

| Automation | Potential for automated synthesis and high-throughput screening. |

Computational Design and Optimization of Derivatives with Tunable Properties

Computational chemistry and molecular modeling are becoming increasingly important tools in the design and optimization of new molecules with specific properties. utwente.nlmdpi.comresearchgate.netchemrxiv.orgmdpi.com In the context of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one, computational methods can be used to predict the properties of its derivatives and to guide the design of new compounds with tunable characteristics.

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of polymers derived from this lactone and to understand how the incorporation of this monomer affects the bulk properties of the material. utwente.nlmdpi.comresearchgate.netchemrxiv.orgmdpi.com For example, all-atom MD simulations have been used to investigate the dynamics of γ-butyrolactone in aqueous solutions and its interaction with polyelectrolyte brushes. utwente.nl Such simulations can provide valuable insights into the design of polymers with specific solubility and permeability properties.

Quantum chemical calculations can be used to predict the reactivity of the iodomethyl group and to model the transition states of various chemical transformations. This information can be used to optimize reaction conditions and to design new catalysts for the synthesis of derivatives. Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to correlate the structural features of the derivatives with their biological or material properties, enabling the in silico design of new compounds with enhanced performance.

The role of computational methods in the design of derivatives is outlined in the following table.

| Computational Method | Application |

| Molecular Dynamics (MD) Simulations | Predicting polymer properties, studying molecular interactions. |

| Quantum Chemical Calculations | Modeling reaction mechanisms, predicting reactivity. |

| QSAR Studies | Correlating structure with activity/properties. |

Potential for Applications in Materials Science and Polymer Design

The unique chemical structure of 5-(Iodomethyl)-4,4-dimethyloxolan-2-one makes it an attractive monomer for the synthesis of functional polymers with tunable properties. acs.orgresearchgate.netuberresearch.comacs.orgnih.govresearchgate.net The presence of the iodomethyl group provides a handle for post-polymerization modification, allowing for the introduction of a wide range of functionalities.

One of the most promising applications of this compound is in the development of radiopaque biodegradable polymers . mdpi.comresearchgate.netnih.govgoogle.comacs.org The high atomic number of iodine makes it an excellent X-ray absorbing agent. By incorporating 5-(Iodomethyl)-4,4-dimethyloxolan-2-one into a biodegradable polymer backbone, it is possible to create materials that are visible under X-ray imaging and that can be safely degraded and absorbed by the body over time. mdpi.comresearchgate.net Such materials have significant potential for use in medical devices such as stents, sutures, and drug delivery systems. researchgate.net

The lactone ring itself can be opened through ring-opening polymerization to produce polyesters. The gem-dimethyl group on the lactone ring can enhance the thermal stability and modify the degradation rate of the resulting polymer. By copolymerizing this monomer with other lactones, it is possible to create a wide range of polyesters with tunable properties, such as degradability, mechanical strength, and thermal response. acs.orgresearchgate.netuberresearch.com The development of polycaprolactone amphiphilic block copolymers that are biodegradable, biocompatible, and thermoresponsive is an active area of research. uberresearch.com

The potential applications in materials science are summarized below.

| Application Area | Description |

| Radiopaque Polymers | Polymers containing iodine for enhanced X-ray visibility in medical devices. |

| Tunable Biodegradable Polyesters | Copolymers with controlled degradation rates and mechanical properties. |

| Functional Polymers | Polymers with reactive side chains for post-polymerization modification. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(iodomethyl)-4,4-dimethyloxolan-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where the iodomethyl group is introduced using potassium iodide (KI) in a polar aprotic solvent (e.g., DMF) under reflux. Precursor selection is critical: starting from 5-(chloromethyl)-4,4-dimethyloxolan-2-one improves iodine incorporation efficiency. Yield optimization requires controlled temperature (60–80°C) and stoichiometric excess of KI (1.5–2.0 eq). Side products like dehalogenated derivatives can form if moisture is present, necessitating anhydrous conditions .

Q. Which analytical techniques are most reliable for characterizing 5-(iodomethyl)-4,4-dimethyloxolan-2-one?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms the iodomethyl group (δ 3.2–3.5 ppm, triplet) and dimethyl substituents (δ 1.2–1.4 ppm, singlet). C NMR identifies the carbonyl carbon (δ 175–180 ppm) and iodinated carbon (δ 10–15 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]: 271.02 g/mol) and detects fragmentation patterns (e.g., loss of iodine, m/z 144) .

- IR Spectroscopy : The carbonyl stretch (1740–1760 cm) and C-I bond (500–600 cm) are diagnostic .

Q. How can researchers assess the purity of 5-(iodomethyl)-4,4-dimethyloxolan-2-one for reproducibility in downstream applications?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to quantify purity (>95%). Thermal gravimetric analysis (TGA) ensures absence of solvent residues, while elemental analysis (C, H, I) confirms stoichiometric consistency .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the iodomethyl group in substitution reactions?

- Methodological Answer : The C-I bond’s polarizability enables SN2 mechanisms in nucleophilic substitutions (e.g., with amines or thiols). Steric hindrance from the 4,4-dimethyl groups slows reactivity, requiring elevated temperatures (80–100°C) for efficient conversion. Computational studies (DFT) model transition states, revealing iodine’s leaving group ability (lower activation energy vs. chloro/bromo analogs) .

Q. How should researchers address contradictory data on the compound’s stability under oxidative conditions?

- Methodological Answer : Discrepancies arise from solvent choice and oxidant strength. For example, HO in acetic acid oxidizes the oxolane ring, while KMnO in neutral conditions selectively targets the iodomethyl group. Stability studies should include:

- Kinetic Monitoring : UV-Vis spectroscopy to track iodine release.

- Control Experiments : Compare stability in inert (N) vs. oxidative atmospheres .

Q. What role does 5-(iodomethyl)-4,4-dimethyloxolan-2-one play in prodrug design or enzyme inhibition studies?

- Methodological Answer : The iodomethyl group acts as a “masked” electrophile in prodrugs, enabling targeted release under reducing conditions (e.g., in hypoxic tumor microenvironments). For enzyme inhibition, molecular docking studies (AutoDock Vina) predict binding to cysteine-rich active sites via iodine-thiol interactions. Validate with IC assays using recombinant enzymes (e.g., cysteine proteases) .

Q. What environmental fate studies are recommended for this compound to evaluate ecological risks?

- Methodological Answer : Follow OECD guidelines for biodegradation (Closed Bottle Test) and bioaccumulation (logP estimation via shake-flask method). Ecotoxicity assays using Daphnia magna (48-h LC) and algal growth inhibition tests (72-h EC) quantify acute toxicity. HPLC-MS/MS monitors degradation products (e.g., deiodinated derivatives) in simulated wastewater .

Methodological Frameworks

Q. How can researchers integrate computational chemistry to predict reaction pathways or toxicity?

- Methodological Answer :

- Reactivity Prediction : Use Gaussian 16 for DFT calculations to model transition states and activation energies for substitution reactions.

- Toxicity Profiling : Employ QSAR models (e.g., EPA’s TEST) to estimate acute toxicity and prioritize in vitro testing .

Q. What experimental designs mitigate batch-to-batch variability in synthetic protocols?

- Methodological Answer : Implement design of experiments (DoE) to optimize parameters (temperature, solvent ratio, reagent stoichiometry). Use statistical tools (ANOVA) to identify critical factors. Cross-validate purity and yield data across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.